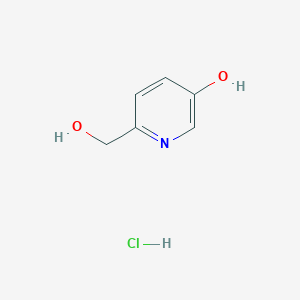
5-Hydroxy-2-pyridinemethanol hydrochloride
Cat. No. B3386638
Key on ui cas rn:
74386-51-9
M. Wt: 161.58 g/mol
InChI Key: OOIXHICUWDKYJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04202901
Procedure details


220.0 g of the above ester is added to 2,200 ml of 6N-hydrochloric acid and the resulting solution is refluxed for 18 hours. Then, the solution is evaporated to leave an oily viscous residue. This residue is digested with ethyl methyl ketone to yield 5-hydroxy-2-pyridinemethanol hydrochloride melting at 122°-123°. (The corresponding free base is prepared by adding a saturated solution of potassium carbonate to the hydrochloride, extracting the resulting suspension with chloroform, drying the chloroform extract over sodium sulfate, filtering and evaporating the filtrate to yield the free base.)
Name
ester
Quantity
220 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C(O[C:5]1[C:10](C)=[CH:9][C:8]([O:12]C(=O)C)=[CH:7][N:6]=1)(=O)C.[ClH:16].C[C:18](CC)=[O:19]>>[ClH:16].[OH:12][C:8]1[CH:9]=[CH:10][C:5]([CH2:18][OH:19])=[N:6][CH:7]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
ester
|
|
Quantity
|
220 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC1=NC=C(C=C1C)OC(C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)CC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting solution is refluxed for 18 hours
|
|
Duration
|
18 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Then, the solution is evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to leave an oily viscous residue
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.OC=1C=CC(=NC1)CO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
